molecular formula C5H9ClF2O2S B2871027 4,4-Difluoro-2-methylbutane-1-sulfonyl chloride CAS No. 1784336-83-9

4,4-Difluoro-2-methylbutane-1-sulfonyl chloride

Cat. No.: B2871027
CAS No.: 1784336-83-9
M. Wt: 206.63
InChI Key: JRZSMGCNAWRVAQ-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-methylbutane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H9ClF2O2S and a molecular weight of 206.64 g/mol . It is characterized by the presence of two fluorine atoms, a methyl group, and a sulfonyl chloride group attached to a butane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 4,4-Difluoro-2-methylbutane-1-sulfonyl chloride typically involves the reaction of 4,4-Difluoro-2-methylbutane-1-ol with thionyl chloride (SOCl2) under controlled conditions . The reaction proceeds as follows:

4,4-Difluoro-2-methylbutane-1-ol+SOCl24,4-Difluoro-2-methylbutane-1-sulfonyl chloride+HCl+SO2\text{4,4-Difluoro-2-methylbutane-1-ol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 4,4-Difluoro-2-methylbutane-1-ol+SOCl2​→4,4-Difluoro-2-methylbutane-1-sulfonyl chloride+HCl+SO2​

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4,4-Difluoro-2-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form 4,4-Difluoro-2-methylbutane-1-sulfonic acid under specific conditions.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, as well as reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4).

Scientific Research Applications

4,4-Difluoro-2-methylbutane-1-sulfonyl chloride has several applications in scientific research:

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-methylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

4,4-Difluoro-2-methylbutane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

    4,4-Difluoro-3-methylbutane-1-sulfonyl chloride: Similar structure but with a different position of the methyl group.

    2,4-Difluorobenzenesulfonyl chloride: Contains a benzene ring instead of a butane backbone.

    1,2-Difluoro-4-(methylsulfonyl)benzene: Contains a benzene ring with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other sulfonyl chloride compounds.

Properties

IUPAC Name

4,4-difluoro-2-methylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClF2O2S/c1-4(2-5(7)8)3-11(6,9)10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZSMGCNAWRVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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